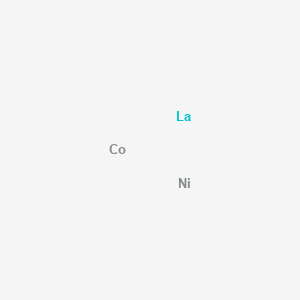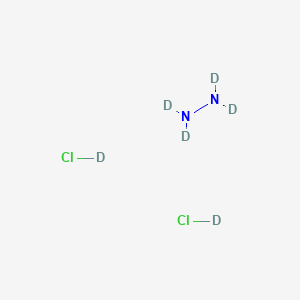
Cobalt;lanthanum;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt;lanthanum;nickel is a versatile intermetallic compound that combines the properties of lanthanum, nickel, and cobalt. This alloy is known for its unique structural, catalytic, and hydrogen storage capabilities. It is widely used in various industrial and scientific applications due to its stability, reactivity, and ability to form complex structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt;lanthanum;nickel can be synthesized using several methods, including the sol-gel method, electrodeposition, and co-precipitation. The sol-gel method involves the use of lanthanum, nickel, and cobalt nitrates, along with citric acid as a chelating agent. The mixture is heated to form a gel, which is then calcined at high temperatures to produce the alloy . Electrodeposition involves the reduction of metal ions from an electrolyte solution onto a substrate, forming a thin layer of the alloy . Co-precipitation involves the simultaneous precipitation of lanthanum, nickel, and cobalt hydroxides from a solution, followed by calcination to form the alloy .
Industrial Production Methods: In industrial settings, lanthanum-nickel-cobalt alloy is often produced using high-temperature reduction processes. This involves the reduction of metal oxides with hydrogen or other reducing agents at temperatures above 1000°C. The resulting alloy is then purified and processed into the desired form .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt;lanthanum;nickel undergoes various chemical reactions, including oxidation, reduction, and hydrogenation. It can be oxidized by air at temperatures above 200°C and reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C . The alloy also participates in hydrogenation reactions, where it acts as a catalyst to facilitate the addition of hydrogen to other compounds .
Common Reagents and Conditions: Common reagents used in reactions with lanthanum-nickel-cobalt alloy include hydrogen, oxygen, and various acids. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from reactions involving lanthanum-nickel-cobalt alloy include metal oxides, hydrides, and various organic compounds. For example, in hydrogenation reactions, the alloy can produce hydrogenated organic compounds .
Aplicaciones Científicas De Investigación
Cobalt;lanthanum;nickel has numerous scientific research applications. It is widely used as a catalyst in chemical reactions, particularly in the hydrogenation of organic compounds and the dry reforming of methane to produce hydrogen-rich syngas . The alloy’s hydrogen storage capabilities make it valuable in the development of advanced fuel cells and battery technologies . Additionally, it is used in the synthesis of multi-walled carbon nanotubes and other nanomaterials .
In biology and medicine, lanthanum-nickel-cobalt alloy is being explored for its potential anti-inflammatory properties. Studies have shown that nickel-cobalt alloy nanocrystals can inhibit the activation of inflammasomes, which are involved in various inflammatory diseases .
Mecanismo De Acción
The mechanism by which lanthanum-nickel-cobalt alloy exerts its effects is primarily through its catalytic activity and hydrogen storage capabilities. The alloy’s structure allows for the efficient adsorption and release of hydrogen, making it an effective catalyst in hydrogenation reactions . In biological systems, the alloy’s nanocrystals can disrupt the formation of inflammasomes by downregulating specific long non-coding RNAs, thereby inhibiting inflammatory responses .
Comparación Con Compuestos Similares
Cobalt;lanthanum;nickel is unique in its combination of properties from lanthanum, nickel, and cobalt. Similar compounds include other lanthanum-nickel alloys such as lanthanum pentanickel (LaNi5), lanthanum-nickel-cobalt alloys with different stoichiometries, and nickel-cobalt alloys without lanthanum . Compared to these compounds, lanthanum-nickel-cobalt alloy offers enhanced catalytic activity, better hydrogen storage capabilities, and unique anti-inflammatory properties .
Similar Compounds
- Lanthanum pentanickel (LaNi5)
- Lanthanum-nickel alloy (LaNi)
- Cobalt;lanthanum;nickels with different stoichiometries (e.g., LaNi2.5Co2.5)
- Nickel-cobalt alloys
This compound stands out due to its versatile applications and unique combination of properties, making it a valuable material in various fields of research and industry.
Propiedades
IUPAC Name |
cobalt;lanthanum;nickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.La.Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDRIGFSUGVDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co].[Ni].[La] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoLaNi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746213 |
Source


|
| Record name | cobalt;lanthanum;nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.532 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130469-99-7 |
Source


|
| Record name | cobalt;lanthanum;nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine](/img/structure/B1512763.png)










